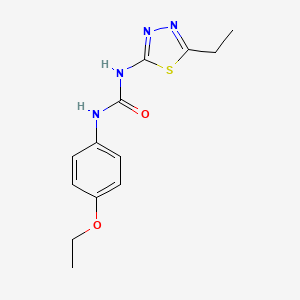![molecular formula C14H20N4O2S B5874972 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5874972.png)
1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound is also known as APT or 2-APEPT and is synthesized through a specific method. In
Mecanismo De Acción
The mechanism of action of 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone is not fully understood. However, it has been suggested that the compound works by inhibiting specific enzymes or receptors in cancer cells or beta-amyloid peptides. This inhibition leads to the disruption of the cancer cell's growth or beta-amyloid aggregation, which ultimately results in cell death or prevention of disease progression.
Biochemical and Physiological Effects:
1-Allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects in scientific research. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. Additionally, the compound has been shown to reduce the levels of beta-amyloid peptides in vitro, which is a promising effect for Alzheimer's disease treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone in lab experiments is its potency and specificity for inhibiting cancer cell growth or beta-amyloid aggregation. This allows for more precise and targeted research. However, the compound's limited solubility in water can pose a challenge for certain experiments, and its potential toxicity at high concentrations can also be a limitation.
Direcciones Futuras
There are several future directions for research on 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone. One direction is to further investigate its potential therapeutic uses in other areas, such as Parkinson's disease or Huntington's disease. Another direction is to optimize the synthesis method to improve the compound's solubility and reduce potential toxicity. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on various biological pathways.
Métodos De Síntesis
The synthesis of 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone involves the reaction of 2-mercapto-N-(1-piperidinyl)acetamide with allyl isocyanate in the presence of a base. The reaction yields the desired product, which can be further purified using various techniques. This synthesis method has been optimized to produce high yields of the compound with purity suitable for scientific research.
Aplicaciones Científicas De Investigación
1-Allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone has been studied for its potential therapeutic uses in various areas of research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells, including breast cancer, lung cancer, and melanoma. Additionally, the compound has been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of the disease.
Propiedades
IUPAC Name |
6-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-6-18-11(15)9-12(19)16-14(18)21-10-13(20)17-7-4-3-5-8-17/h2,9H,1,3-8,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFLIXHRAUZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)N2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)
![5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5874933.png)

![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)

![N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5874959.png)



![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)